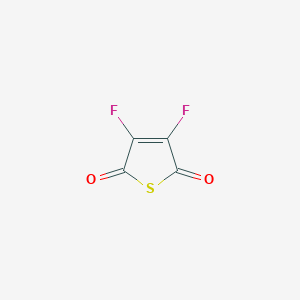
3,4-Difluoro-2,5-Thiophenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-2,5-Thiophenedione is an organofluorine compound with the molecular formula C4F2O2S It is characterized by the presence of two fluorine atoms and a thiophene ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-2,5-dihydrothiophene-2,5-dione typically involves the fluorination of 2,5-dihydrothiophene-2,5-dione. One common method is the reaction of 2,5-dihydrothiophene-2,5-dione with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of difluoro-2,5-dihydrothiophene-2,5-dione may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluoro-2,5-Thiophenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3,4-Difluoro-2,5-Thiophenedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it a useful probe in studying biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which difluoro-2,5-dihydrothiophene-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The thiophene ring structure also contributes to the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Difluoronitrobenzene: Similar in having two fluorine atoms but differs in the presence of a nitro group and benzene ring.
Difluorothiophene: Lacks the dione functionality, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Difluoro-2,5-Thiophenedione is unique due to the combination of fluorine atoms and the thiophene ring with a dione functionality. This combination imparts distinct chemical properties, making it valuable in various applications.
Propiedades
Número CAS |
142453-19-8 |
|---|---|
Fórmula molecular |
C4F2O2S |
Peso molecular |
150.11 g/mol |
Nombre IUPAC |
3,4-difluorothiophene-2,5-dione |
InChI |
InChI=1S/C4F2O2S/c5-1-2(6)4(8)9-3(1)7 |
Clave InChI |
CINLICWHZBQURB-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)SC1=O)F)F |
SMILES canónico |
C1(=C(C(=O)SC1=O)F)F |
Sinónimos |
2,5-Thiophenedione,3,4-difluoro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















